molecular formula C16H14ClN3O2 B1472052 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile CAS No. 1292317-55-5

5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile

Cat. No.: B1472052
CAS No.: 1292317-55-5
M. Wt: 315.75 g/mol
InChI Key: CBBYFEGJLPRPID-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₄ClN₃O₂
Molecular Weight: 315.76 g/mol
CAS Number: 1292317-55-5
Structural Features:

  • A benzonitrile core substituted at position 5 with a 2-chloropyrimidin-4-yl group and at position 2 with a tetrahydropyran-4-yloxy moiety.
  • The chloropyrimidine group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the tetrahydropyran-4-yloxy group contributes to solubility and steric bulk .

Properties

IUPAC Name

5-(2-chloropyrimidin-4-yl)-2-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-16-19-6-3-14(20-16)11-1-2-15(12(9-11)10-18)22-13-4-7-21-8-5-13/h1-3,6,9,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBYFEGJLPRPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149329
Record name 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292317-55-5
Record name 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1292317-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2C_{16}H_{14}ClN_{3}O_{2}, with a molecular weight of 315.75 g/mol. Its structure features a chloropyrimidine moiety, a tetrahydropyran unit, and a benzonitrile group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC16H14ClN3O2C_{16}H_{14}ClN_{3}O_{2}
Molecular Weight315.75 g/mol
CAS Number1292317-55-5
Purity≥95%

This compound primarily acts as an inhibitor of specific kinases, notably TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε). These kinases play crucial roles in regulating immune responses and cell proliferation. Inhibition of TBK1 and IKKε can lead to significant effects on inflammatory pathways and cancer cell growth.

Inhibition Studies

In vitro studies have shown that this compound effectively inhibits the activity of TBK1 and IKKε, leading to reduced phosphorylation of downstream targets involved in pro-inflammatory signaling pathways. Techniques such as surface plasmon resonance and molecular docking simulations have been utilized to assess binding affinities and elucidate the mechanisms by which the compound interacts with these kinases.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The compound's ability to modulate key signaling pathways positions it as a promising candidate for further development in cancer therapy.

Case Studies

  • Breast Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.
  • Leukemia Models : In leukemia models, the compound demonstrated potent inhibition of cell proliferation and induced cell cycle arrest at the G1 phase, suggesting its potential utility in treating hematological malignancies.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The combination of the tetrahydropyran ring with the chloropyrimidine enhances selectivity for kinase targets compared to other similar compounds.

Compound NameStructural FeaturesBiological Activity
This compoundChloropyrimidine + Tetrahydropyran + BenzonitrileKinase Inhibition
2-Chloro-4-pyrimidinyl benzonitrileChloropyrimidine + BenzonitrileKinase Inhibition
Pyrrolopyrimidine derivativesPyrimidine + Various substituentsTumor growth inhibition

Comparison with Similar Compounds

Key Observations :

  • Chloropyrimidine vs. Pyrimidinetrione : The main compound’s chloropyrimidine group is reactive toward substitution, whereas the pyrimidinetrione in the second compound is electron-deficient, favoring hydrogen bonding .
  • Substituent Effects : The tetrahydropyran-4-yloxy group in the main compound improves solubility compared to the simpler benzonitrile in the intermediate .
  • Molecular Weight : The main compound (315.76 g/mol) adheres better to Lipinski’s "Rule of Five" than the antitubercular agent (470.95 g/mol), suggesting superior oral bioavailability .

Preparation Methods

Synthesis of 4-(4-Amino-6-chloropyrimidin-2-ylamino)benzonitrile

This intermediate is crucial as the chloropyrimidinyl fragment precursor.

  • Method : Reaction of 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride.
  • Conditions : Heating at 80–97°C for 7–18 hours.
  • Work-up : Distillation of excess phosphorus oxychloride, pH adjustment with aqueous potassium carbonate to 9–10, filtration, and drying under vacuum.
  • Yield : Approximately 73% (high purity, ~99% by HPLC/MS).
  • Notes : The reaction employs phosphorus oxychloride as a chlorinating agent to replace the hydroxyl group on the pyrimidine ring with chlorine, enabling further nucleophilic substitution steps.

Preparation of Tetrahydropyran-4-one

Tetrahydropyran-4-one serves as the precursor for the tetrahydropyran-4-yloxy substituent.

  • Method : Commercially available or prepared via oxidation of tetrahydropyran derivatives.
  • Yield : Commercial samples show yields around 78% in related reductive amination reactions.
  • Notes : This ketone is reactive towards reductive amination and nucleophilic substitution, enabling installation of the tetrahydropyran moiety.

Coupling of Tetrahydropyran-4-yloxy Group to Benzonitrile

The incorporation of the tetrahydropyran-4-yloxy substituent onto the benzonitrile ring involves nucleophilic substitution or etherification reactions.

  • Typical Approach : Reaction of a hydroxy-substituted benzonitrile derivative with tetrahydropyran-4-one or its derivatives under reductive amination conditions.
  • Reagents : Sodium triacetoxyborohydride as a mild reducing agent in solvents like 1,2-dichloroethane.
  • Reaction Time : Extended reaction times (up to 120 hours) to ensure complete conversion.
  • Work-up : Neutralization with NaOH, extraction with dichloromethane, drying, and purification by column chromatography.
  • Yield : Approximately 78% for related analogs.

Final Assembly: Coupling of Chloropyrimidinyl and Tetrahydropyran-4-yloxy-benzonitrile Units

The final step involves coupling the chloropyrimidinyl intermediate to the tetrahydropyran-4-yloxy-benzonitrile scaffold.

  • Method : Nucleophilic aromatic substitution or amination reactions, often catalyzed by bases such as 1,8-diazabicycloundec-7-ene.
  • Solvents : Dimethylformamide or acetonitrile.
  • Temperature : Moderate heating (40–85°C) for several hours (4–7 hours).
  • Purification : Crystallization from methanol or aqueous solvents, washing with heptane or ethyl acetate to remove impurities.
  • Yield : Yields ranging from 70% to 85% reported for similar pyrimidine-benzonitrile couplings.

Summary Table of Preparation Methods

Step Reactants Conditions Reagents Yield Notes
1. Chlorination of hydroxypyrimidine 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile + POCl3 80–97°C, 7–18 h Phosphorus oxychloride ~73% Chlorination of pyrimidine ring
2. Formation of tetrahydropyran-4-yloxy benzonitrile Hydroxy-benzonitrile + tetrahydropyran-4-one 1,2-dichloroethane, NaBH(OAc)3, RT to 40°C, 5 days Sodium triacetoxyborohydride ~78% Reductive amination
3. Coupling chloropyrimidine to tetrahydropyran-4-yloxy benzonitrile Chloropyrimidinyl intermediate + tetrahydropyran-4-yloxy benzonitrile 40–85°C, 4–7 h DBU or DMAP base, acetonitrile or DMF 70–85% Nucleophilic aromatic substitution

Research Findings and Notes

  • The chlorination step using phosphorus oxychloride is critical for activating the pyrimidine ring for subsequent substitution.
  • Reductive amination using sodium triacetoxyborohydride is preferred for installing the tetrahydropyran moiety due to its mild conditions and high selectivity.
  • The final coupling step benefits from the use of non-nucleophilic bases like 1,8-diazabicycloundec-7-ene to promote nucleophilic aromatic substitution without side reactions.
  • Purification by crystallization and solvent washing is essential to achieve high purity (above 98%) suitable for pharmaceutical or research applications.
  • Reaction times can be lengthy, especially for the reductive amination step, requiring careful monitoring by HPLC or TLC.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile?

  • Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 2-chloropyrimidin-4-yl boronic esters and tetrahydropyran-substituted benzonitrile precursors is a key step. Patent data highlight the use of Pd(dppf)Cl₂ as a catalyst with dioxane/water solvent systems and Na₂CO₃/K₂CO₃ as bases, achieving yields up to 35% after purification by chromatography or HPLC .

Q. What spectroscopic techniques are used to characterize this compound, and what critical data points should researchers prioritize?

  • Answer : Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine and tetrahydropyran rings.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 687 [M+H]+ observed in patent examples) .
  • HPLC : For purity assessment (>95% typical for research-grade material) .

Q. What biological targets or pathways are associated with this compound?

  • Answer : Structurally analogous chloropyrimidine-benzonitrile derivatives (e.g., HTL14242) act as negative allosteric modulators of class C GPCRs, specifically the mGlu5 receptor. This suggests potential applications in neurological disorder research. Radioligand binding assays and X-ray crystallography (2.6–3.1 Å resolution) are used to validate target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro substituent position) influence binding affinity and selectivity for target receptors?

  • Answer : Fragment-based drug design (FBDD) studies on similar compounds reveal that the 2-chloropyrimidine moiety enhances ligand efficiency (LE) by stabilizing hydrophobic interactions in the receptor’s allosteric pocket. Substituting the tetrahydropyran-4-yloxy group with bulkier substituents (e.g., trifluoromethyl) may improve solubility but requires balancing steric effects .

Q. What strategies are effective in addressing poor aqueous solubility of chloropyrimidine-benzonitrile derivatives?

  • Answer :

  • Pro-drug approaches : Introduce ionizable groups (e.g., carboxylates) on the tetrahydropyran ring.
  • Co-solvent systems : Use PEG-400 or cyclodextrins in in vitro assays.
  • Crystallography-guided design : Modify the benzonitrile group to reduce logP while maintaining target affinity, as demonstrated in mGlu5 modulator optimization .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Answer : Yield variations (e.g., 17–35%) arise from differences in:

  • Catalyst loading : Optimal Pd(dppf)Cl₂ concentrations range from 2–5 mol%.
  • Reaction time/temperature : Microwave-assisted synthesis (30 min at 100°C) vs. conventional heating (16 h) impacts side-product formation .
  • Purification methods : HPLC vs. column chromatography affects recovery rates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile
Reactant of Route 2
Reactant of Route 2
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile

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